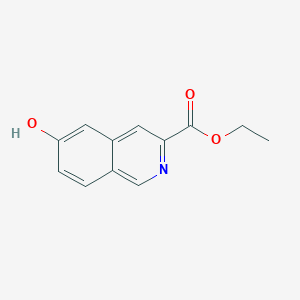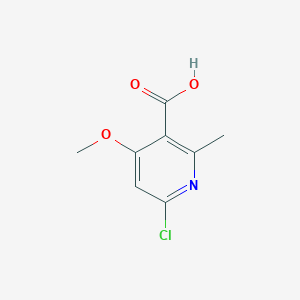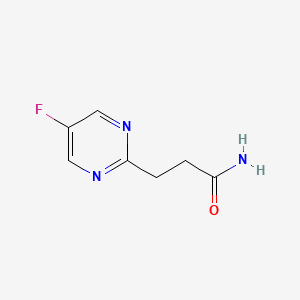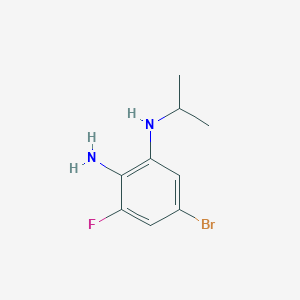
2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which is attached to the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of a phenyl ring, followed by the formation of the imidazole ring and subsequent introduction of the carbaldehyde group.
Bromination and Fluorination: The phenyl ring is first brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination is then carried out using a fluorinating agent such as Selectfluor.
Imidazole Ring Formation: The brominated and fluorinated phenyl compound is then reacted with glyoxal and ammonium acetate to form the imidazole ring.
Introduction of Carbaldehyde Group: The final step involves the oxidation of the imidazole derivative to introduce the carbaldehyde group at the 5-position using an oxidizing agent like PCC (Pyridinium chlorochromate).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The carbaldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromo and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, PCC
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: 2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-carboxylic acid
Reduction: 2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-methanol
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The presence of the bromo and fluoro substituents enhances its binding affinity to certain enzymes and receptors. The carbaldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways by altering the function of key signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-fluorophenyl acetic acid
- 2-(2-Bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene
- 2-(2-Bromo-5-fluorophenyl)-7-methoxy-3-nitro-2H-thiochromene
Uniqueness
2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of the imidazole ring and the carbaldehyde group, which confer distinct chemical reactivity and biological activity. The combination of bromo and fluoro substituents further enhances its potential as a versatile intermediate in organic synthesis and drug development.
Propiedades
Fórmula molecular |
C10H6BrFN2O |
|---|---|
Peso molecular |
269.07 g/mol |
Nombre IUPAC |
2-(2-bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H6BrFN2O/c11-9-2-1-6(12)3-8(9)10-13-4-7(5-15)14-10/h1-5H,(H,13,14) |
Clave InChI |
DOHUMDGTRHCEMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C2=NC=C(N2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3'-Chloro-6-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13669293.png)





![4-Chloro-2-methylbenzo[g]quinazoline](/img/structure/B13669319.png)



